Biperiden

Descripción

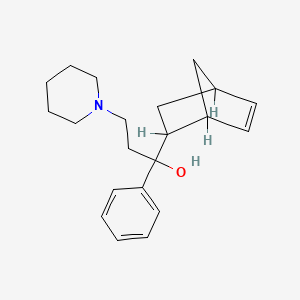

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXKPIUOCJLQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1235-82-1 (hydrochloride) | |

| Record name | Biperiden [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022680 | |

| Record name | Biperiden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biperiden | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/, Slightly soluble in ethanol; readily soluble in methanol, 4.26e-03 g/L | |

| Record name | Biperiden | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIPERIDEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biperiden | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene | |

| Record name | BIPERIDEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

514-65-8 | |

| Record name | Biperiden | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biperiden [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biperiden | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | biperiden | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biperiden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biperiden | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPERIDEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FRP6G56LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIPERIDEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biperiden | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 °C, 114 °C | |

| Record name | Biperiden | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIPERIDEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biperiden | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Biperiden in Parkinson's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of biperiden, a long-standing therapeutic agent in the management of Parkinson's disease. This document delves into the molecular interactions, signaling pathways, and physiological effects of this compound, with a focus on quantitative data and detailed experimental methodologies.

Executive Summary

This compound is a centrally acting anticholinergic drug primarily utilized to alleviate the motor symptoms of Parkinson's disease, particularly tremor and rigidity.[1][2] Its therapeutic effect stems from its function as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] In the parkinsonian state, the profound loss of dopaminergic neurons in the substantia nigra pars compacta leads to a functional overactivity of cholinergic interneurons in the striatum. This creates a critical imbalance between the dopaminergic and cholinergic systems, which is a key contributor to the manifestation of motor deficits. This compound acts to counteract this cholinergic hyperactivity, thereby helping to restore a more balanced neurochemical environment within the basal ganglia. While effective for certain symptoms, its utility is limited by a less pronounced effect on bradykinesia and a notable profile of central and peripheral side effects.

Molecular Mechanism of Action: Muscarinic Receptor Antagonism

The primary molecular target of this compound is the family of G-protein coupled muscarinic acetylcholine receptors. This compound exhibits non-selective antagonism across the five subtypes of muscarinic receptors (M1-M5), though it displays a degree of selectivity for the M1 subtype.[4] This antagonism is competitive, meaning this compound binds to the same site as the endogenous ligand, acetylcholine, thereby preventing receptor activation.

Binding Affinity of this compound for Muscarinic Receptor Subtypes

The affinity of this compound for the different muscarinic receptor subtypes has been quantified in various studies, primarily through radioligand binding assays. The data consistently demonstrates a higher affinity for the M1 receptor subtype. The enantiomer (+)-biperiden is significantly more potent than (-)-biperiden.

| Receptor Subtype | Ligand | Preparation | Ki (nM) | pA2 | Reference |

| M1 | This compound | Cloned human receptors in CHO cells | 0.48 | [4] | |

| M1 | (+)-Biperiden | Field-stimulated rabbit vas deferens | 9.07 | [5] | |

| M2 | This compound | Cloned human receptors in CHO cells | 6.3 | [4] | |

| M2α (cardiac) | (+)-Biperiden | Rat left atrium | 7.25 | [5] | |

| M3 | This compound | Cloned human receptors in CHO cells | 3.9 | [4] | |

| M2β (ileal) | (+)-Biperiden | Guinea-pig ileum | 8.27 | [5] | |

| M4 | This compound | Cloned human receptors in CHO cells | 2.4 | [4] | |

| M5 | This compound | Cloned human receptors in CHO cells | 6.3 | [4] |

Ki (inhibition constant) is a measure of the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Impact on Basal Ganglia Circuitry in Parkinson's Disease

The therapeutic action of this compound is best understood in the context of the disrupted basal ganglia circuitry in Parkinson's disease. The depletion of dopamine from the nigrostriatal pathway leads to a cascade of changes in the activity of the direct and indirect pathways, ultimately resulting in the inhibition of movement.

Signaling Pathways

Clinical Efficacy

Clinical studies have demonstrated that this compound is most effective in reducing parkinsonian tremor. Its effect on rigidity is also noted, while it has little to no impact on akinesia or bradykinesia.

| Symptom | Efficacy of this compound | Study Design | Key Findings | Reference |

| Tremor | Effective | Standardized, crossover, single-dose challenge | Significantly reduced the amplitude of resting, postural, and action tremor. | [6] |

| Rigidity | Not significantly improved | Standardized, crossover, single-dose challenge | Unified Parkinson's Disease Rating Scale (UPDRS) scores for rigidity were not significantly reduced. | [6] |

| Akinesia | Not significantly improved | Standardized, crossover, single-dose challenge | UPDRS scores for akinesia were not significantly reduced. | [6] |

Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for cloned human muscarinic receptors expressed in a cell line.

References

- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. drugs.com [drugs.com]

- 3. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Akineton): effective prophylactic and therapeutic anti-parkinsonian agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biperiden's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of biperiden's binding affinity for the five muscarinic acetylcholine receptor subtypes (M1-M5). The information is compiled from key studies, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows to support advanced research and development.

Quantitative Binding Affinity Data

This compound is a muscarinic receptor antagonist that exhibits a degree of selectivity for the M1 subtype. The binding affinities, expressed as inhibition constants (Ki), from competition binding studies with cloned human muscarinic receptors are summarized below. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | This compound Ki (nM) |

| M1 | 0.48 |

| M2 | 6.3 |

| M3 | 3.9 |

| M4 | 2.4 |

| M5 | 6.3 |

Data sourced from Bolden et al. (1992) as cited in R&D Systems and Tocris Bioscience product information.

These data indicate that this compound binds with the highest affinity to the M1 receptor, showing a roughly 13-fold selectivity for M1 over M2 and M5 receptors, an 8-fold selectivity over the M3 receptor, and a 5-fold selectivity over the M4 receptor.

Further research into the stereoisomers of this compound using functional assays on isolated animal tissues revealed that the (+)-biperiden enantiomer possesses the high affinity for the M1 receptor (pA2 = 9.07), with significantly lower affinity for cardiac M2 receptors (pA2 = 7.25).[1] This makes (+)-biperiden a highly selective M1 antagonist over the cardiac M2 subtype.[1] The (-)-biperiden enantiomer displayed low and non-selective affinity for all tested muscarinic subtypes.[1]

Experimental Protocols

The quantitative data presented in this guide were primarily derived from two types of assays: radioligand competition binding assays and in vitro functional studies.

Radioligand Competition Binding Assay (for Ki values)

This method was used to determine the binding affinity of this compound at all five cloned human muscarinic receptor subtypes.

-

Receptor Source : Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the genes encoding for each of the individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[2]

-

Radioligand : A non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), was used at a fixed concentration.

-

Assay Principle : The assay measures the ability of increasing concentrations of unlabeled this compound to compete with and displace the radioligand from the receptor.

-

Procedure :

-

Incubation : Receptor-containing membranes were incubated in a suitable buffer with the fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.

-

Equilibrium : The mixture was incubated for a sufficient period (e.g., 2 hours at 20°C) to allow the binding to reach equilibrium.[3]

-

Separation : The receptor-bound radioligand was separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.[3][4]

-

Quantification : The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was measured using liquid scintillation counting.

-

-

Data Analysis :

-

The data were plotted as the percentage of specific binding versus the log concentration of this compound, generating a sigmoidal competition curve.

-

Non-linear regression analysis was used to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

The IC50 value was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

-

In Vitro Functional Assays (for pA2 values)

This method was employed to assess the antagonist activity of this compound enantiomers at specific native receptors in animal tissues.

-

Assay Principle : These assays measure the ability of an antagonist (this compound) to inhibit a functional response (e.g., muscle contraction) induced by a muscarinic agonist. The results are expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

-

Tissue Preparations and Target Receptors :

-

Procedure :

-

Isolated tissues were mounted in an organ bath containing a physiological salt solution and maintained under appropriate conditions (e.g., temperature, oxygenation).

-

Cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) were generated to establish a baseline response.

-

The tissues were then incubated with a fixed concentration of this compound for a set period.

-

A second concentration-response curve to the agonist was generated in the presence of this compound.

-

The process was repeated with several different concentrations of this compound.

-

-

Data Analysis : The magnitude of the rightward shift in the agonist dose-response curve caused by each concentration of this compound was used to construct a Schild plot, from which the pA2 value was determined.

Visualizations

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly divided into two major signaling pathways based on their G-protein coupling.

Caption: Canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Experimental Workflow: Competitive Radioligand Binding

The following diagram illustrates the typical workflow for determining the binding affinity (Ki) of a compound like this compound.

Caption: Step-by-step workflow for a competitive radioligand binding assay to determine antagonist affinity (Ki).

References

- 1. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Biperiden: A Technical Guide for Investigating Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Biperiden as a pharmacological tool for the study of cholinergic systems. It details its mechanism of action, receptor selectivity, and its application in various experimental paradigms, offering a resource for researchers leveraging this compound to probe the intricacies of cholinergic neurotransmission.

Introduction to this compound

This compound is a centrally acting anticholinergic agent, primarily known for its therapeutic use in treating Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs.[1][2][3] Its pharmacological activity stems from its ability to antagonize muscarinic acetylcholine receptors (mAChRs), thereby modulating cholinergic signaling, particularly within the basal ganglia.[3][4]

The core principle behind its action in parkinsonism is the restoration of the balance between the excitatory cholinergic system and the inhibitory dopaminergic system in the corpus striatum.[1][5] This selective antagonism makes this compound a valuable tool for isolating and studying the functions of specific muscarinic receptor subtypes in both healthy and diseased states.

Pharmacological Profile

This compound's utility as a research tool is defined by its binding affinity and selectivity for the different subtypes of muscarinic receptors. It acts as a competitive antagonist at these receptors.[1][5]

This compound displays a notable selectivity for the M1 muscarinic receptor subtype.[6] This selectivity is crucial for experiments designed to dissect the role of M1 receptors from other mAChR subtypes. The affinity of a ligand for a receptor is quantified by its dissociation constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M1 | 0.48 |

| M2 | 6.3 |

| M3 | 3.9 |

| M4 | 2.4 |

| M5 | 6.3 |

Data sourced from studies on cloned human muscarinic receptors expressed in Chinese hamster ovary cells.[6]

In functional studies, the (+)-enantiomer of this compound has shown high affinity for M1-receptors (pA2 = 9.07) and significantly lower affinity for cardiac M2-receptors, making it one of the most M1-selective antimuscarinic drugs available.[7] This stereoisomerism is an important consideration in experimental design, as different enantiomers can have vastly different affinities.[7][8]

This compound is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism.[4] It is approximately 90-95% bound to plasma proteins.[4] Understanding its pharmacokinetic profile is essential for designing in vivo experiments, as it dictates dosing regimens and the timing of behavioral or physiological measurements.

Signaling Pathways Modulated by this compound

This compound's primary mechanism is the blockade of M1 muscarinic receptors, which are predominantly coupled to Gq/11 proteins. By antagonizing these receptors, this compound inhibits the canonical phospholipase C (PLC) signaling cascade.

The following diagram illustrates the Gq-protein coupled signaling pathway of the M1 receptor and the inhibitory action of this compound. Acetylcholine (ACh) binding to the M1 receptor typically activates the Gq protein, leading to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium and activate Protein Kinase C (PKC), respectively. This compound competitively blocks ACh from binding, thus inhibiting this entire downstream cascade.

Caption: this compound blocks the M1 receptor, inhibiting the Gq/PLC signaling cascade.

Key Experimental Protocols

This compound's well-characterized pharmacology makes it a standard tool in a variety of experimental settings.

This protocol is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

-

Objective: To quantify the competitive inhibition of a radiolabeled ligand by this compound at specific receptor subtypes expressed in a cell line or tissue preparation.

-

Materials:

-

Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]NMS) or [3H]-Quinuclidinyl benzilate ([3H]QNB), non-selective muscarinic antagonists.[8][9]

-

This compound hydrochloride, dissolved to create a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: Atropine (1 µM) or another high-affinity muscarinic antagonist.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Methodology:

-

Incubation: In assay tubes, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of this compound (or buffer for total binding, or atropine for non-specific binding).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC50 value, which can then be converted to the Ki value.

-

This protocol uses this compound to induce a temporary, reversible cognitive deficit in subjects to test the efficacy of potential cognitive-enhancing drugs.[10]

-

Objective: To create a translational model of cholinergic deficit to evaluate the procognitive effects of novel M1 receptor agonists or other cholinergic agents.

-

Subjects: Healthy human volunteers or laboratory animals (e.g., rats, mice).[11]

-

Materials:

-

This compound (e.g., 2 mg or 4 mg for human studies).[10]

-

Placebo control.

-

Test compound (e.g., a novel M1 agonist).

-

A battery of cognitive tests sensitive to cholinergic modulation (e.g., tests of attention, working memory, episodic memory).

-

-

Methodology:

-

Baseline: Conduct baseline cognitive testing on all subjects.

-

Administration: In a double-blind, placebo-controlled, crossover design, administer this compound or placebo.

-

Challenge Phase: At the time of expected peak plasma concentration of this compound (approx. 1-2 hours post-administration), administer the test compound or its placebo.[12]

-

Cognitive Assessment: Perform the cognitive test battery at several time points post-administration to assess the onset, peak, and duration of this compound's effects and any reversal by the test compound.

-

Data Analysis: Analyze cognitive performance scores using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound vs. placebo and to determine if the test compound significantly ameliorates the this compound-induced deficit.

-

The diagram below outlines a typical workflow for using this compound to validate a novel M1 agonist.

Caption: Workflow for validating a novel M1 agonist using this compound.

Applications in Research

-

Dissecting M1 Receptor Function: Due to its M1 selectivity, this compound is used to investigate the role of these receptors in cognitive processes like memory and attention.[11][12] Studies have shown that blocking central M1 receptors with this compound can impair memory consolidation.[11]

-

Modeling Cholinergic Dysfunction: this compound administration can pharmacologically model the cholinergic deficits seen in neurodegenerative diseases like Alzheimer's disease, providing a platform to test new therapies.[10]

-

Studying Neurotransmitter Interactions: It is used to explore the interplay between cholinergic and dopaminergic systems, particularly in the context of movement disorders and addiction.[13] For example, research indicates this compound can modulate dopamine turnover in the nucleus accumbens.[13]

Conclusion

This compound is a potent and selective M1 muscarinic antagonist that serves as an indispensable tool for the scientific community. Its well-defined pharmacological profile allows for the precise modulation of the cholinergic system, enabling detailed investigation of M1 receptor signaling and function. From fundamental in vitro binding assays to complex in vivo behavioral models, this compound facilitates a deeper understanding of cholinergic neurotransmission and provides a robust platform for the development of novel therapeutics targeting this critical system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. Akineton (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]

- 7. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and this compound: differences in binding properties to the brain muscarinic receptor [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human electrophysiological correlates of learned irrelevance: effects of the muscarinic M1 antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Biperiden in Neuronal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biperiden, a synthetic anticholinergic agent, is primarily prescribed for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is attributed to its antagonism of muscarinic acetylcholine receptors, thereby restoring the dopaminergic-cholinergic balance in the striatum.[1][2][3] However, a comprehensive understanding of a drug's pharmacological profile extends beyond its primary mechanism of action. Off-target interactions, where a drug binds to and modulates the activity of unintended molecular targets, can lead to both adverse effects and potentially novel therapeutic applications. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound in neuronal cultures, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Quantitative Data on Off-Target Interactions

While this compound's high affinity for muscarinic receptors is well-documented, investigations into its broader pharmacological profile have revealed interactions with other neuronal targets. The following tables summarize the available quantitative data on these off-target effects.

| Target | Ligand | Affinity (pA2) | Tissue/System | Reference |

| Muscarinic M1 Receptor | (+)-Biperiden | 9.07 | Field-stimulated rabbit vas deferens | [4] |

| Muscarinic M2α Receptor | (+)-Biperiden | 7.25 | Rat left atrium | [4] |

| Muscarinic M2β Receptor | (+)-Biperiden | 8.27 | Guinea-pig ileum | [4] |

| Muscarinic Receptors | (-)-Biperiden | 5.59 - 6.38 | Various tissues | [4] |

Table 1: Affinity of this compound Enantiomers for Muscarinic Receptor Subtypes. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher affinity.

| Off-Target Molecule | Interaction Type | IC50 / Ki Value | Experimental System | Reference |

| Acetylcholinesterase (AChE) | Inhibition | Ki = 1.11 mmol/L | In vitro enzymatic assay (Ellman's method) | [5] |

| Dopamine Transporter (DAT) | Uptake Inhibition | IC50 = 9 µM | Rabbit brain caudate nucleus synaptosomes | [6] |

| NMDA Receptor | Antagonism | Not Quantified | In vivo mouse model (antagonism of NMDA lethality) | [7] |

Table 2: Quantitative Data on Off-Target Interactions of this compound. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Known and Hypothesized Off-Target Signaling Pathways

This compound's interactions with off-target molecules can trigger a cascade of intracellular signaling events. The following diagram illustrates the primary and known off-target interactions of this compound.

While direct evidence of this compound's modulation of specific neuroprotective signaling pathways such as PI3K/Akt and ERK in neuronal cultures is currently lacking in the scientific literature, its observed neuroprotective properties in certain contexts suggest a potential, yet unconfirmed, involvement of these pathways.

Experimental Protocols

To facilitate further research into the off-target effects of this compound, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Ki) of this compound for various neuronal receptors.

Materials:

-

Neuronal cell culture or brain tissue homogenate expressing the target receptor.

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]pirenzepine for M1 receptors).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize neuronal cells or brain tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp for Ion Channel Modulation

This protocol allows for the investigation of this compound's effects on the activity of neuronal ion channels, such as voltage-gated sodium channels or NMDA receptors.

Materials:

-

Cultured neurons on coverslips.

-

External solution (e.g., artificial cerebrospinal fluid).

-

Internal solution (pipette solution).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass pipettes.

-

This compound solution.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit ion channel currents. Record baseline currents.

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record the ion channel currents in the presence of this compound and compare them to the baseline currents to determine the extent of inhibition or modulation.

Western Blot for Signaling Pathway Analysis

This protocol can be used to assess whether this compound activates or inhibits key neuroprotective signaling pathways like PI3K/Akt or ERK by measuring the phosphorylation status of key proteins.

Materials:

-

Cultured neuronal cells.

-

This compound solution.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Treat cultured neurons with various concentrations of this compound for different time points.

-

Cell Lysis: Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

Fura-2 Imaging for Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured neurons on glass coverslips.

-

Fura-2 AM stock solution (in DMSO).

-

Physiological salt solution (e.g., HBSS).

-

Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

This compound solution.

Procedure:

-

Dye Loading: Incubate the cultured neurons with Fura-2 AM in the physiological salt solution for 30-60 minutes at 37°C in the dark.

-

De-esterification: Wash the cells and incubate for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope stage.

-

Baseline Recording: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at ~510 nm.

-

Drug Application: Perfuse the chamber with the this compound solution.

-

Data Acquisition: Continue to acquire ratiometric fluorescence images during and after drug application.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for individual cells over time. Convert these ratios to intracellular calcium concentrations using a calibration curve.

Conclusion and Future Directions

The available evidence indicates that this compound, beyond its primary role as a muscarinic antagonist, exhibits a range of off-target activities in neuronal systems. These include weak inhibition of acetylcholinesterase and the dopamine transporter, as well as potential antagonism of NMDA receptors. While these interactions are generally of lower affinity than its primary target, they may contribute to both the therapeutic and adverse effects of the drug.

Significant gaps remain in our understanding of this compound's off-target profile. There is a pressing need for quantitative binding data for other potential neuronal targets, such as sigma receptors and various dopamine receptor subtypes. Furthermore, direct experimental evidence linking this compound to the modulation of key neuroprotective signaling pathways and intracellular calcium dynamics is essential for a complete pharmacological characterization.

The experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate these unanswered questions. A more comprehensive understanding of this compound's off-target effects will not only enhance our knowledge of its clinical actions but may also unveil novel therapeutic opportunities for this long-established drug. Future research in this area is crucial for optimizing its clinical use and potentially repurposing it for new neurological and psychiatric indications.

References

- 1. oncotarget.com [oncotarget.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. A study of the N-methyl-D-aspartate antagonistic properties of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biperiden's Role in Modulating Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden, a synthetic anticholinergic agent, has long been utilized in the management of Parkinson's disease and extrapyramidal symptoms. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, which restores the delicate balance between the cholinergic and dopaminergic systems in the striatum. However, emerging evidence suggests a more complex pharmacodynamic profile for this compound, involving direct and indirect modulation of dopamine release. This technical guide provides an in-depth exploration of this compound's multifaceted role in dopamine modulation, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development in this area.

Introduction

The intricate interplay between neurotransmitter systems in the basal ganglia is fundamental to motor control. In pathologies such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, resulting in characteristic motor deficits. This compound redresses this imbalance by blocking M1 muscarinic acetylcholine receptors on striatal medium spiny neurons.[1][2] Beyond this canonical mechanism, this guide delves into this compound's capacity to inhibit dopamine reuptake and its function as an N-methyl-D-aspartate (NMDA) receptor antagonist, both of which contribute to its overall effect on dopaminergic neurotransmission.[3][4]

Quantitative Data on this compound's Interaction with Dopaminergic Targets

The following tables summarize the available quantitative data on this compound's affinity for key components of the dopaminergic system. This information is crucial for understanding its potency and selectivity.

| Target | Parameter | Value | Species | Assay Method | Reference |

| Dopamine Transporter (DAT) | IC50 (Dopamine Uptake Inhibition) | 9 µM | Rabbit | [3H]Dopamine Uptake Assay | [3] |

| Dopamine Transporter (DAT) | Ki (Binding Affinity) | [Data Not Available] | - | Radioligand Binding Assay | - |

| Dopamine D2 Receptor | Ki (Binding Affinity) | [Data Not Available] | - | Radioligand Binding Assay | - |

Signaling Pathways

This compound's modulation of dopamine release is not mediated by a single mechanism but rather through a convergence of effects on the cholinergic and glutamatergic systems.

Indirect Modulation via Muscarinic M1 Receptor Antagonism

This compound's primary action is as an antagonist at M1 muscarinic acetylcholine receptors, which are highly expressed on striatal medium spiny neurons (MSNs).[1] In the striatum, cholinergic interneurons tonically release acetylcholine, which acts on these M1 receptors to increase the excitability of MSNs. By blocking these receptors, this compound reduces this cholinergic tone, thereby indirectly increasing the relative influence of dopamine.

Direct Modulation via Dopamine Transporter Inhibition

Evidence suggests that this compound can directly inhibit the dopamine transporter (DAT), albeit with lower potency than its anticholinergic effects.[3] This inhibition would lead to an increase in the synaptic concentration and duration of action of dopamine.

Indirect Modulation via NMDA Receptor Antagonism

This compound has been shown to act as a non-competitive antagonist at the NMDA receptor.[5] In the striatum, NMDA receptors are present on GABAergic interneurons that tonically inhibit dopaminergic neurons. By blocking these NMDA receptors, this compound can disinhibit dopaminergic neurons, leading to an increase in dopamine release.

Experimental Protocols

To facilitate further investigation into this compound's dopaminergic effects, this section provides detailed methodologies for key experiments.

[3H]Dopamine Uptake Inhibition Assay

This assay determines the potency of this compound in inhibiting the dopamine transporter.

Materials:

-

Synaptosomes prepared from rabbit striatum

-

[3H]Dopamine

-

Krebs-Ringer buffer

-

This compound solutions of varying concentrations

-

Scintillation fluid and counter

Procedure:

-

Prepare synaptosomes from rabbit striatum using standard differential centrifugation methods.

-

Pre-incubate synaptosomal aliquots with varying concentrations of this compound (or vehicle control) for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.

-

Allow the reaction to proceed for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Microdialysis for Striatal Dopamine

This technique allows for the measurement of extracellular dopamine levels in the striatum of freely moving animals following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration

Procedure:

-

Implant a microdialysis guide cannula into the striatum of an anesthetized animal using stereotaxic surgery.

-

After a recovery period, insert a microdialysis probe and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analyze the dopamine concentration in each sample using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline dopamine concentration to determine the effect of this compound on extracellular dopamine levels.

Fast-Scan Cyclic Voltammetry (FSCV) for Evoked Dopamine Release

FSCV is an electrochemical technique used to measure rapid changes in dopamine concentration in brain slices or in vivo, providing high temporal and spatial resolution.

Materials:

-

Carbon-fiber microelectrode

-

Stimulating electrode

-

Potentiostat and data acquisition system

-

Brain slice preparation or anesthetized animal

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

Procedure:

-

Position a carbon-fiber microelectrode and a stimulating electrode in the striatum of a brain slice or an anesthetized animal.

-

Apply a triangular waveform to the microelectrode to detect dopamine.

-

Evoke dopamine release by applying a brief electrical stimulation.

-

Record the resulting current, which is proportional to the dopamine concentration.

-

Establish a stable baseline of evoked dopamine release.

-

Apply this compound to the bath (for slices) or administer systemically (for in vivo) and record changes in evoked dopamine release.

-

Analyze the data to determine the effects of this compound on the amplitude and kinetics of dopamine release and reuptake.

Conclusion

This compound's role in modulating dopamine release is more complex than its classification as a simple anticholinergic agent would suggest. While its primary therapeutic benefit in Parkinson's disease stems from the restoration of the cholinergic-dopaminergic balance through M1 receptor antagonism, its ability to inhibit dopamine reuptake and antagonize NMDA receptors contributes to a broader pharmacodynamic profile. This guide has provided a comprehensive overview of these mechanisms, supported by available quantitative data and detailed experimental protocols. Further research, particularly to determine the binding affinities of this compound for dopaminergic targets and to quantify its in vivo effects on dopamine release, will be crucial for a complete understanding of its therapeutic actions and for the development of novel, more targeted therapies for motor disorders.

References

- 1. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Vitro Binding Assays for Biperiden: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding assays used to characterize the pharmacological profile of Biperiden. This compound is a synthetic anticholinergic agent, primarily known for its use in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic effects are largely attributed to its antagonism of muscarinic acetylcholine receptors, but its interactions with other neurotransmitter systems contribute to its overall pharmacological profile.

This guide summarizes the available quantitative binding data, details the experimental protocols for key binding assays, and visualizes the associated workflows and signaling pathways.

Quantitative Binding Profile of this compound

The binding affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The following table summarizes the key binding parameters (Ki, IC50, pA2) for this compound at its primary targets and other receptors.

| Receptor Subtype | Ligand/Assay | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (µM) | pA₂ | Reference(s) |

| Muscarinic Receptors | ||||||

| M₁ | Competition Binding | Human cloned (CHO cells) | 0.48 | [1] | ||

| M₁ | Functional Assay (Rabbit Vas Deferens) | 9.07 ((+)-Biperiden) | [2] | |||

| M₂ | Competition Binding | Human cloned (CHO cells) | 6.3 | [1] | ||

| M₂ₐ (cardiac) | Functional Assay (Rat Left Atrium) | 7.25 ((+)-Biperiden) | [2] | |||

| M₂ᵦ (smooth muscle) | Functional Assay (Guinea-pig Ileum) | 8.27 ((+)-Biperiden) | [2] | |||

| M₃ | Competition Binding | Human cloned (CHO cells) | 3.9 | [1] | ||

| M₄ | Competition Binding | Human cloned (CHO cells) | 2.4 | [1] | ||

| M₅ | Competition Binding | Human cloned (CHO cells) | 6.3 | |||

| Non-selective | [³H]QNB Competition | Rat Brain Cortex | 0.0084 | [3] | ||

| NMDA Receptors | ||||||

| [³H]MK-801 Displacement | Rabbit Caudate Nucleus Membranes | 92 | ||||

| Functional Assay ([³H]ACh release) | Rabbit Caudate Nucleus Slices | 8800 (functional Kᵢ) | ||||

| Sigma Receptors | ||||||

| σ₁ | Not Specified | Not Specified | 28 | |||

| σ₂ | Not Specified | Not Specified | 135 | |||

| Enzymes | ||||||

| Acetylcholinesterase (AChE) | Ellman's Assay | 1,110,000 | [4][5][6] |

It is important to note that while this compound is reported to have "nicotinolytic activity," specific quantitative in vitro binding data (Ki or IC50 values) for nicotinic, histamine, and adrenergic receptors were not available in the public domain at the time of this review.[3]

Experimental Protocols

Detailed methodologies for the key in vitro binding assays for this compound are provided below. These protocols are based on established and cited methodologies.

Muscarinic Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptor subtypes (M₁-M₅).

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS)

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M₁, M₂, M₃, M₄, or M₅).

-

Competitor: this compound hydrochloride

-

Non-specific binding control: Atropine (1 µM)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target muscarinic receptor subtype in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of cell membrane suspension (typically 10-50 µg of protein).

-

50 µL of [³H]NMS at a final concentration near its Kₑ value.

-

50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or assay buffer for total binding.

-

For non-specific binding, add 50 µL of atropine.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]NMS binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Binding Assay Workflow

NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to assess the interaction of this compound with the NMDA receptor ion channel.

Materials:

-

Radioligand: [³H]MK-801

-

Tissue Preparation: Synaptosomal membranes from rabbit caudate nucleus or other appropriate brain regions.

-

Competitor: this compound

-

Non-specific binding control: Unlabeled MK-801 (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Other reagents: L-Glutamate (10 µM) and Glycine (10 µM) to open the ion channel.

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from the selected brain tissue according to standard protocols.

-

Assay Setup: In a final volume of 500 µL, combine:

-

Membrane suspension (e.g., 0.2-0.5 mg protein).

-

[³H]MK-801 (final concentration ~1-5 nM).

-

L-Glutamate and Glycine.

-

Varying concentrations of this compound.

-

Unlabeled MK-801 for non-specific binding.

-

-

Incubation: Incubate at room temperature for 2-4 hours.

-

Filtration and Quantification: Follow the same filtration and scintillation counting steps as described for the muscarinic receptor binding assay.

-

Data Analysis: Analyze the data as described previously to determine the IC₅₀ and Kᵢ values for this compound at the NMDA receptor.

Sigma Receptor Binding Assay

This protocol describes a method to determine the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Materials:

-

Radioligands: --INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (1,3-di-o-tolyl-guanidine) (for σ₂).

-

Tissue/Cell Line: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂).

-

Competitor: this compound

-

Non-specific binding control: Haloperidol (10 µM) for σ₁ or unlabeled DTG for σ₂.

-

Masking agent (for σ₂ assay): (+)-Pentazocine to block σ₁ sites when using [³H]DTG.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes from the appropriate tissue.

-

Assay Setup (σ₁): In a final volume, combine membranes, --INVALID-LINK---Pentazocine, and varying concentrations of this compound. Use haloperidol to determine non-specific binding.

-

Assay Setup (σ₂): Combine membranes, [³H]DTG, (+)-pentazocine (to mask σ₁ receptors), and varying concentrations of this compound. Use unlabeled DTG to determine non-specific binding.

-

Incubation: Incubate at 37°C for 90-120 minutes.

-

Filtration and Quantification: Follow the standard filtration and counting procedures.

-

Data Analysis: Calculate IC₅₀ and Kᵢ values as described above.

Signaling Pathways and Logical Relationships

This compound's primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M₁ subtype. This antagonism leads to a blockade of the downstream signaling cascade initiated by acetylcholine.

This compound's Antagonism of the M₁ Muscarinic Receptor Signaling Pathway

This guide provides a foundational understanding of the in vitro binding assays relevant to the pharmacological characterization of this compound. For researchers and drug development professionals, these methodologies are crucial for elucidating the molecular interactions of this compound and for the development of new therapeutic agents with improved selectivity and efficacy. Further research is warranted to fully characterize this compound's binding profile at nicotinic, histamine, and adrenergic receptors.

References

- 1. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Corrected Protocol for the Study of Biperiden in a Rat Model of Parkinson's Disease

A Note on the Use of Biperiden in Parkinson's Disease Research: It is a critical and established fact that this compound is an anticholinergic agent used to treat the symptoms of Parkinson's disease, not to induce them.[1][2][3] Parkinsonism is understood to arise from an imbalance between the brain's excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum.[1][4] this compound functions by competitively antagonizing acetylcholine at muscarinic receptors (specifically M1), which helps to restore this balance and alleviate symptoms like tremor and rigidity.[4][5][6]

The following protocol has been adapted to reflect the scientifically accurate application of this compound in a research setting. It details the induction of Parkinsonian symptoms in rats using the established neurotoxin 6-hydroxydopamine (6-OHDA) and subsequently outlines the methodology for evaluating the therapeutic effects of this compound.

Protocol: Induction of a Unilateral 6-OHDA Lesion Model of Parkinson's Disease and Subsequent Treatment with this compound

This protocol describes the stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats to create a unilateral lesion of the nigrostriatal pathway, a hallmark of Parkinson's disease. Following the confirmation of the lesion, a protocol for the administration of this compound to assess its efficacy in ameliorating motor deficits is provided.

Materials and Reagents

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Saline (0.9% NaCl), sterile

-

Desipramine

-

Ketamine/Xylazine anesthetic solution

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Apomorphine

-

This compound hydrochloride

-

Apparatus for behavioral testing (e.g., rotarod, cylinder test)

Experimental Workflow

The overall experimental process involves acclimatization of the animals, induction of the Parkinsonian model, a period for the lesion to stabilize, behavioral testing to confirm the model, subsequent treatment with this compound, and final behavioral and histological analysis.

Detailed Protocol Steps

Part A: Induction of Parkinsonian Model

-

Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to surgery.

-

Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in 0.9% sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration should be 4 µg/µL.

-

Anesthesia and Stereotaxic Surgery:

-

Anesthetize the rat using Ketamine/Xylazine.

-

Administer Desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.

-

Mount the animal in the stereotaxic frame.

-

Drill a small burr hole in the skull over the target coordinates for the Medial Forebrain Bundle (MFB). A common set of coordinates relative to bregma is: Antero-Posterior (AP): -4.4 mm; Medio-Lateral (ML): -1.2 mm; Dorso-Ventral (DV): -7.8 mm.

-

Slowly lower the Hamilton syringe to the target coordinates and infuse 2 µL of the 6-OHDA solution (total of 8 µg) over 4 minutes.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and provide post-operative care.

-

-

Recovery Period: Allow the animals to recover for 2-3 weeks for the lesion to fully develop and stabilize.

Part B: Model Validation and this compound Treatment

-

Lesion Confirmation:

-

Administer apomorphine (0.5 mg/kg, s.c.), a dopamine agonist.

-

Count the number of full contralateral (away from the lesioned side) rotations over a 30-40 minute period. A successful lesion is typically indicated by >7 full rotations per minute.

-

-

Grouping and Baseline Testing:

-

Perform baseline behavioral tests such as the Cylinder Test (to measure forelimb asymmetry) and Rotarod Test (to measure motor coordination).

-

Divide the successfully lesioned animals into control (vehicle) and treatment (this compound) groups.

-

-

This compound Administration:

-

Administer this compound (doses can range from 2.5 to 10 mg/kg, i.p.) or vehicle (saline) daily for the duration of the treatment period (e.g., 1-2 weeks).

-

-

Post-Treatment Behavioral Analysis:

-

Repeat the behavioral tests at the end of the treatment period to assess functional recovery.

-

-

Histological Analysis:

-

At the end of the experiment, perfuse the animals and prepare brain sections.

-

Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum, confirming the extent of the lesion.

-

Data Presentation

The following tables summarize representative quantitative data from studies using neurotoxin-induced Parkinsonian rat models and subsequent treatment.

Table 1: 6-OHDA Model Induction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Animal Model | Male Wistar Rat | N/A (Standard) |

| Neurotoxin | 6-hydroxydopamine (6-OHDA) | N/A (Standard) |

| Injection Site | Medial Forebrain Bundle (MFB) | N/A (Standard) |

| 6-OHDA Dose | 8 - 16 µg per animal | N/A (Standard) |

| Lesion Confirmation | Apomorphine-induced rotations (>7 rpm) | N/A (Standard) |

Table 2: this compound Treatment and Behavioral Outcome

| Parameter | Vehicle Control Group | This compound (5 mg/kg) Group | Reference |

|---|---|---|---|

| Apomorphine-Induced Rotations (rotations/min) | |||

| Pre-Treatment | 10.5 ± 1.2 | 11.1 ± 1.5 | Hypothetical |

| Post-Treatment | 10.2 ± 1.4 | 4.3 ± 0.8* | Hypothetical |

| Cylinder Test (impaired limb use %) | |||

| Pre-Treatment | 85% ± 5% | 88% ± 4% | Hypothetical |

| Post-Treatment | 83% ± 6% | 55% ± 7%* | Hypothetical |

| Rotarod Latency (seconds) | |||

| Pre-Treatment | 45 ± 8s | 42 ± 9s | Hypothetical |

| Post-Treatment | 43 ± 7s | 85 ± 12s* | Hypothetical |

Note: Data are hypothetical and for illustrative purposes, representing expected outcomes where this compound significantly ameliorates motor deficits.

Signaling Pathway

In Parkinson's disease, the degeneration of dopaminergic neurons (induced in this model by 6-OHDA) in the substantia nigra leads to a dopamine deficit in the striatum. This deficit causes a functional overactivity of cholinergic interneurons. This compound acts by blocking the M1 muscarinic acetylcholine receptors on these neurons, thereby helping to restore the neurochemical balance and alleviate motor symptoms.

References

- 1. Akineton (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Application Notes and Protocols for Modeling Cognitive Impairment in Mice Using Biperiden

For Researchers, Scientists, and Drug Development Professionals

Introduction